delta-5(6)-Norethindrone
Overview
Description
Delta-5(6)-Didehydronorethindrone is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norethindrone, a well-known progestin used in various hormonal contraceptives. Delta-5(6)-Didehydronorethindrone is characterized by the presence of a double bond between the 5th and 6th carbon atoms in its steroidal backbone, which distinguishes it from its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta-5(6)-Norethindrone typically involves the chemical modification of norethindrone. One common method includes the dehydrogenation of norethindrone using reagents such as selenium dioxide (SeO2) or pyridinium chlorochromate (PCC) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures to facilitate the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Delta-5(6)-Didehydronorethindrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl (-OH) or halogens (e.g., chlorine, bromine) are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas (H2).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated steroids.
Substitution: Formation of hydroxylated or halogenated derivatives.
Scientific Research Applications
Delta-5(6)-Didehydronorethindrone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroidal chemistry.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for its potential use in hormonal therapies, including contraceptives and hormone replacement therapy.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control laboratories.
Mechanism of Action
Delta-5(6)-Didehydronorethindrone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound’s mechanism of action involves the regulation of reproductive functions, inhibition of ovulation, and alteration of the endometrial lining, making it effective as a contraceptive agent.
Comparison with Similar Compounds
Similar Compounds
Norethindrone: A parent compound without the double bond between the 5th and 6th carbon atoms.
Levonorgestrel: Another synthetic progestin with a different structural modification.
Ethynodiol diacetate: A progestin with an ethynyl group at the 17th carbon position.
Uniqueness
Delta-5(6)-Didehydronorethindrone is unique due to the presence of the double bond between the 5th and 6th carbon atoms, which imparts distinct chemical and biological properties. This structural feature may influence its binding affinity to progesterone receptors and its metabolic stability, differentiating it from other progestins.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQUHXSBTSDAML-XGXHKTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858215 | |
Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22933-71-7 | |
Record name | delta-5(6)-Didehydronorethindrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELTA-5(6)-DIDEHYDRONORETHINDRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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